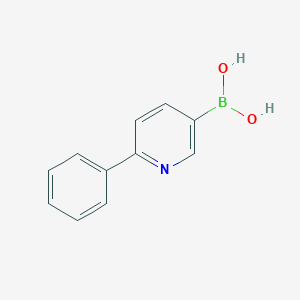

(6-phenylpyridin-3-yl)boronic Acid

Description

Properties

IUPAC Name |

(6-phenylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUPVXOENTCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376384 | |

| Record name | (6-Phenylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155079-10-0 | |

| Record name | (6-Phenylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-Phenylpyridin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-phenylpyridin-3-yl)boronic acid

CAS Number: 155079-10-0

This technical guide provides a comprehensive overview of (6-phenylpyridin-3-yl)boronic acid, a key building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, analysis, and applications.

Chemical Properties and Data

(6-Phenylpyridin-3-yl)boronic acid is a stable, solid organoboron compound. Its structure, featuring a phenyl group attached to a pyridine ring which in turn bears a boronic acid moiety, makes it a versatile reagent for forming carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions.[1] Boronic acids, in general, are considered "green" compounds as they ultimately degrade to the environmentally benign boric acid.[1]

Table 1: Physicochemical Properties of (6-phenylpyridin-3-yl)boronic acid

| Property | Value | Reference(s) |

| CAS Number | 155079-10-0 | [2][3] |

| Molecular Formula | C₁₁H₁₀BNO₂ | [2][3] |

| Molecular Weight | 199.01 g/mol | [2] |

| IUPAC Name | (6-phenylpyridin-3-yl)boronic acid | [2] |

| Appearance | Solid (typically off-white to yellow powder) | [2] |

| Purity | Commercially available with ≥95% purity | [2] |

| Storage | Store under inert gas | [2] |

Table 2: Representative Analytical Data

The following table presents expected analytical data for (6-phenylpyridin-3-yl)boronic acid based on typical values for related arylboronic acids and pyridinyl moieties.[4][5]

| Analysis | Expected Results |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.10 (s, 1H), 8.30 (d, 1H), 8.15 (d, 2H), 8.10 (s, 2H, B(OH)₂), 8.05 (d, 1H), 7.50 (m, 3H) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): 159.0, 145.0, 140.0, 138.5, 135.0, 130.0, 129.5, 127.0, 125.0 (Note: Carbon attached to Boron may be unobserved or broad) |

| ¹¹B NMR (DMSO-d₆, 128 MHz) | δ (ppm): 28.0 - 30.0 (trigonal sp² boronic acid) |

| HPLC-UV | Retention time is dependent on the specific method (column, mobile phase). Detection is typically performed at 254 nm. |

| LC-MS (ESI+) | [M+H]⁺ = 200.08 |

Synthesis and Experimental Protocols

The synthesis of (6-phenylpyridin-3-yl)boronic acid can be achieved through several established methods for preparing pyridinyl boronic acids.[1][6] A common and effective strategy involves a two-step process: a Suzuki-Miyaura cross-coupling to construct the 2-phenylpyridine core, followed by a Miyaura borylation to install the boronic acid group.

Proposed Synthetic Pathway

A plausible and efficient synthesis starts from the commercially available 2,5-dibromopyridine. The first step is a selective Suzuki-Miyaura coupling with phenylboronic acid, followed by a palladium-catalyzed borylation of the remaining bromo-substituent.

Detailed Experimental Protocols

The following protocols are representative methods adapted from established procedures for similar transformations.[4][7]

Protocol 1: Synthesis of 2-Phenyl-5-bromopyridine (Intermediate)

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-dibromopyridine (1.0 eq.), phenylboronic acid (1.05 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

-

Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-phenyl-5-bromopyridine.

Protocol 2: Synthesis of (6-phenylpyridin-3-yl)boronic acid

-

Reaction Setup: In a dry Schlenk flask under argon, combine 2-phenyl-5-bromopyridine (1.0 eq.), bis(pinacolato)diboron (B₂Pin₂) (1.1 eq.), and potassium acetate (KOAc, 1.5 eq.).

-

Solvent Addition: Add a degassed anhydrous solvent such as 1,4-dioxane or toluene.

-

Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq.).

-

Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours. Monitor the formation of the pinacol ester intermediate by TLC or GC-MS.

-

Work-up and Hydrolysis: After cooling, filter the reaction mixture through a pad of celite. Concentrate the filtrate. To the crude pinacol ester, add a mixture of tetrahydrofuran (THF) and 2M aqueous HCl. Stir vigorously at room temperature for 4-6 hours to effect hydrolysis.

-

Purification: Neutralize the mixture carefully with a base (e.g., NaHCO₃). Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers, concentrate, and purify the crude boronic acid by recrystallization or precipitation to obtain (6-phenylpyridin-3-yl)boronic acid as a solid.

Applications in Drug Discovery

Pyridinyl boronic acids are highly valued intermediates in medicinal chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and modulating pharmacokinetic properties, while the boronic acid functional group serves as a versatile handle for constructing complex molecular architectures via cross-coupling reactions.

Role as a Key Building Block in Kinase Inhibitors

The phenylpyridine scaffold is a common motif in a variety of kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is implicated in numerous diseases, especially cancer. (6-Phenylpyridin-3-yl)boronic acid can be used in the crucial C-C bond-forming steps to synthesize these complex inhibitors. The Suzuki-Miyaura coupling is the most prominent application, where the boronic acid is coupled with an aryl or heteroaryl halide to assemble the final drug candidate or a key intermediate.

Representative Application: Suzuki-Miyaura Cross-Coupling

The primary utility of (6-phenylpyridin-3-yl)boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond between the pyridine ring of the boronic acid and a carbon atom of an organic halide or triflate.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vial, combine (6-phenylpyridin-3-yl)boronic acid (1.2 eq.), the aryl or heteroaryl halide (1.0 eq.), a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.02-0.05 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of DME/water, toluene/ethanol/water, or dioxane/water.

-

Reaction: Seal the vial and heat the mixture with stirring at a temperature between 80 °C and 110 °C until the starting halide is consumed (as monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.

Safety and Handling

(6-Phenylpyridin-3-yl)boronic acid should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Table 3: Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Harmful in contact with skin | H312 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| Harmful if inhaled | H332 |

| May cause respiratory irritation | H335 |

Data obtained from representative supplier safety data sheets.[2]

In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine | C17H20BNO2 | CID 53482118 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-phenylpyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Phenylpyridin-3-yl)boronic acid is a versatile bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. As a member of the pyridinylboronic acid family, it serves as a crucial building block in the construction of complex molecular architectures, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its structure, featuring a phenyl-substituted pyridine ring coupled with a boronic acid moiety, allows for sequential and site-selective functionalization, making it an invaluable intermediate in the synthesis of novel pharmaceutical compounds and biologically active molecules.[1][2][3] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and its role in drug discovery.

Core Properties and Data

The fundamental properties of (6-phenylpyridin-3-yl)boronic acid are summarized below, providing essential data for its use in a laboratory setting.

| Property | Data |

| Molecular Weight | 199.01 g/mol |

| Molecular Formula | C₁₁H₁₀BNO₂ |

| CAS Number | 155079-10-0 |

| Appearance | White to off-white solid |

| Predicted Boiling Point | 401.1 ± 47.0 °C |

| Predicted Density | 1.24 ± 0.1 g/cm³ |

| Predicted pKa | 4.03 ± 0.10 |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon) at 2-8°C |

Synthesis of (6-phenylpyridin-3-yl)boronic acid: Experimental Protocol

The synthesis of (6-phenylpyridin-3-yl)boronic acid can be achieved through a multi-step process. A common and effective strategy involves the initial formation of a phenylpyridine core via a Suzuki-Miyaura coupling, followed by a halogen-metal exchange and subsequent borylation.

Step 1: Synthesis of 5-Bromo-2-phenylpyridine via Suzuki-Miyaura Coupling

This initial step creates the core phenylpyridine structure.

Materials:

-

2,5-Dibromopyridine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, combine 2,5-dibromopyridine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 5-bromo-2-phenylpyridine by column chromatography on silica gel.

Step 2: Synthesis of (6-phenylpyridin-3-yl)boronic acid via Lithium-Halogen Exchange and Borylation

This step introduces the boronic acid functionality.

Materials:

-

5-Bromo-2-phenylpyridine (from Step 1)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere and low-temperature reactions

Procedure:

-

Dissolve 5-bromo-2-phenylpyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon or nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete lithium-halogen exchange.[4][5]

-

In a separate flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Slowly transfer the lithiated pyridine solution to the triisopropyl borate solution via cannula, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1M hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting solid is (6-phenylpyridin-3-yl)boronic acid. It can be further purified by recrystallization if necessary.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to (6-phenylpyridin-3-yl)boronic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-phenylpyridin-3-yl)boronic acid is a bifunctional organic compound featuring a phenyl-substituted pyridine ring and a boronic acid moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The pyridine and phenyl rings provide a scaffold that can be further functionalized, while the boronic acid group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Boronic acids, as a class, are recognized for their low toxicity and stability, making them attractive reagents in pharmaceutical development.[1] This guide provides a comprehensive overview of the structure, synthesis, and potential applications of (6-phenylpyridin-3-yl)boronic acid, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of (6-phenylpyridin-3-yl)boronic acid is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 155079-10-0 | [2] |

| Molecular Formula | C₁₁H₁₀BNO₂ | [2] |

| Molecular Weight | 199.02 g/mol | [2] |

| IUPAC Name | (6-phenylpyridin-3-yl)boronic acid | [2] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage | Store under inert gas | [3] |

| SMILES | OB(O)c1cc(c(cc1)c2ccccc2) | [2] |

| InChI Key | XSQUPVXOENTCJV-UHFFFAOYSA-N | [2] |

Spectroscopic Data

The structural elucidation of (6-phenylpyridin-3-yl)boronic acid relies on various spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. Aromatic protons typically resonate in the range of 7.0-9.0 ppm. The protons on the boronic acid group (-OH) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. For the related 3-pyridylboronic acid, proton signals are observed in the aromatic region.[4]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment within the aromatic rings.

-

¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing boronic acids.[5] The chemical shift for the sp²-hybridized boron atom in a boronic acid typically appears in a characteristic range, providing direct evidence for the presence of the B(OH)₂ group.

Infrared (IR) Spectroscopy

The IR spectrum of (6-phenylpyridin-3-yl)boronic acid will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the boronic acid, often involved in hydrogen bonding.

-

C=C and C=N stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine and phenyl rings.

-

B-O stretching: A strong band typically observed around 1300-1400 cm⁻¹.

-

C-H stretching: Bands above 3000 cm⁻¹ for the aromatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (6-phenylpyridin-3-yl)boronic acid (MW: 199.02), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected. Analysis of boronic acids by mass spectrometry can sometimes be complicated by dehydration to form boroxines (cyclic trimers).[6]

Synthesis of (6-phenylpyridin-3-yl)boronic acid

The synthesis of (6-phenylpyridin-3-yl)boronic acid can be achieved through several synthetic strategies. A common and effective method involves a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation.

Experimental Protocol: Miyaura Borylation of 5-Bromo-2-phenylpyridine

This protocol describes a plausible synthesis of (6-phenylpyridin-3-yl)boronic acid from the readily available starting material, 5-bromo-2-phenylpyridine.

Reaction Scheme:

Figure 1: Synthetic workflow for (6-phenylpyridin-3-yl)boronic acid.

Materials:

-

5-Bromo-2-phenylpyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-phenylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (6-phenylpyridin-3-yl)boronic acid pinacol ester.

-

Purification of Pinacol Ester (Optional): The crude pinacol ester can be purified by column chromatography on silica gel.

-

Hydrolysis: Dissolve the crude or purified pinacol ester in a suitable solvent mixture (e.g., acetone/water or THF/water). Add an aqueous solution of a strong acid, such as hydrochloric acid, and stir at room temperature until the hydrolysis is complete (as monitored by TLC or LC-MS).

-

Isolation: Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to afford (6-phenylpyridin-3-yl)boronic acid.

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety, such as the proteasome inhibitor bortezomib.[1] The boronic acid group can act as a transition-state analog inhibitor of serine proteases and other hydrolases.[7]

While specific biological activities for (6-phenylpyridin-3-yl)boronic acid are not extensively reported in publicly available literature, its structural motifs suggest potential applications as an intermediate in the synthesis of bioactive molecules. The phenylpyridine core is present in numerous pharmacologically active compounds.

Potential as an Intermediate in Suzuki-Miyaura Coupling

(6-phenylpyridin-3-yl)boronic acid is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to generate more complex molecular architectures. This reaction is a powerful tool for creating carbon-carbon bonds.[8]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (6-PHENYLPYRIDIN-3-YL)BORONIC ACID | CAS 155079-10-0 [matrix-fine-chemicals.com]

- 3. (6-phenylpyridin-3-yl)boronic acid | 155079-10-0 [sigmaaldrich.com]

- 4. 3-Pyridylboronic acid(1692-25-7) 1H NMR spectrum [chemicalbook.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of (6-phenylpyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of (6-phenylpyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The document details two robust and widely applicable methods: a two-step synthesis involving a Suzuki-Miyaura coupling followed by a lithium-halogen exchange and borylation, and a direct Miyaura borylation approach. This guide includes detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate successful synthesis and optimization.

Introduction

(6-Phenylpyridin-3-yl)boronic acid is a key intermediate in the synthesis of a variety of compounds with significant applications in drug discovery and development. Its utility stems from the presence of the boronic acid moiety, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This allows for the facile introduction of the 6-phenylpyridin-3-yl scaffold into complex molecules, a structural motif found in a range of biologically active compounds.

Comparative Overview of Synthetic Pathways

Two principal synthetic strategies for (6-phenylpyridin-3-yl)boronic acid are presented below. The choice of method may depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities.

| Pathway | Starting Materials | Key Intermediates | Reagents & Conditions | Typical Yields | Advantages | Disadvantages |

| Pathway 1: Two-Step Synthesis | 2,5-Dibromopyridine, Phenylboronic acid | 5-Bromo-2-phenylpyridine | 1. Suzuki Coupling: Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O). 2. Lithiation/Borylation: n-BuLi, Triisopropyl borate, THF, -78 °C to rt. | 60-80% (overall) | Reliable and well-established reactions. Modular approach allowing for variation. | Two distinct synthetic steps. Requires cryogenic conditions. |

| Pathway 2: Direct Borylation | 5-Bromo-2-phenylpyridine | (6-phenylpyridin-3-yl)boronic acid pinacol ester | Miyaura Borylation: Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc), Bis(pinacolato)diboron, Solvent (e.g., Dioxane). | 70-90% | One-pot potential from the aryl halide. Milder reaction conditions. | Requires the synthesis of the 5-bromo-2-phenylpyridine precursor. |

Experimental Protocols

Pathway 1: Two-Step Synthesis via Suzuki Coupling and Lithiation-Borylation

This pathway involves the initial synthesis of the key intermediate, 5-bromo-2-phenylpyridine, via a Suzuki-Miyaura coupling, followed by a lithium-halogen exchange and subsequent borylation.

Step 1: Synthesis of 5-Bromo-2-phenylpyridine

Reaction Scheme:

Materials:

-

2,5-Dibromopyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add 2,5-dibromopyridine, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

-

Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-bromo-2-phenylpyridine.

Step 2: Synthesis of (6-phenylpyridin-3-yl)boronic acid

Reaction Scheme:

Materials:

-

5-Bromo-2-phenylpyridine (1.0 eq)

-

n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

-

Triisopropyl borate (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve 5-bromo-2-phenylpyridine in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

-

Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl.

-

Stir the mixture vigorously for 30 minutes.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure. The crude (6-phenylpyridin-3-yl)boronic acid can often be purified by recrystallization (e.g., from an acetone/hexane mixture) or by careful column chromatography on silica gel.

Pathway 2: Direct Miyaura Borylation

This pathway offers a more direct route from 5-bromo-2-phenylpyridine to the corresponding boronic acid pinacol ester, which can then be hydrolyzed to the desired boronic acid.

Reaction Scheme:

Materials:

-

5-Bromo-2-phenylpyridine (1.0 eq)

-

Bis(pinacolato)diboron (B₂(pin)₂) (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq)

-

Potassium acetate (KOAc) (1.5 eq)

-

Anhydrous 1,4-Dioxane

Procedure:

-

In a flame-dried Schlenk tube, combine 5-bromo-2-phenylpyridine, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure. The resulting crude (6-phenylpyridin-3-yl)boronic acid pinacol ester can be purified by column chromatography.

-

For hydrolysis to the boronic acid, the pinacol ester can be stirred with an aqueous acid (e.g., 2 M HCl) in a suitable solvent like acetone or THF, followed by extraction and purification as described in Pathway 1, Step 2.

Mandatory Visualizations

An In-depth Technical Guide to the Solubility of (6-phenylpyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (6-phenylpyridin-3-yl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document focuses on providing general solubility trends for closely related compounds, robust experimental protocols to determine its solubility, and an understanding of the factors influencing the solubility of boronic acids.

Introduction to (6-phenylpyridin-3-yl)boronic acid

(6-phenylpyridin-3-yl)boronic acid is a bifunctional organic compound featuring a phenyl-substituted pyridine ring and a boronic acid moiety. This structure makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery and development. A thorough understanding of its solubility is critical for reaction optimization, purification, formulation, and biological screening.

Chemical Structure:

-

IUPAC Name: (6-phenylpyridin-3-yl)boronic acid[1]

-

CAS Number: 155079-10-0[1]

-

Molecular Formula: C₁₁H₁₀BNO₂[1]

-

Molecular Weight: 199.02 g/mol [1]

General Solubility Characteristics of Arylboronic Acids

The solubility of arylboronic acids is influenced by several factors, including the nature of the substituents on the aromatic ring, the polarity of the solvent, and the potential for intermolecular interactions such as hydrogen bonding.

Generally, boronic acids are mild Lewis acids that are stable and relatively easy to handle.[2] The presence of the boronic acid group, -B(OH)₂, allows for hydrogen bonding, which can influence solubility in polar solvents. The phenylpyridine core of (6-phenylpyridin-3-yl)boronic acid contributes to its aromatic and somewhat polar character.

While specific data for (6-phenylpyridin-3-yl)boronic acid is scarce, the solubility of the parent compound, phenylboronic acid , can serve as a useful reference point.

Quantitative Solubility Data for Phenylboronic Acid

The following table summarizes the available quantitative and qualitative solubility data for phenylboronic acid in various solvents. This information can be used as an initial guide for solvent selection when working with (6-phenylpyridin-3-yl)boronic acid.

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 10 g/L | 20 | [2][3] |

| Water | ~1.9 g/100g | 20 | [4] |

| Diethyl Ether | Soluble | Not Specified | [2] |

| Ethanol | Soluble | Not Specified | [2] |

| Methanol | Easily Soluble | Not Specified | [5] |

| Acetone | High Solubility | Not Specified | [4][6] |

| Chloroform | Moderate Solubility | Not Specified | [4][6] |

| 3-Pentanone | High Solubility | Not Specified | [4][6] |

| Dipropyl Ether | High Solubility | Not Specified | [4][6] |

| Methylcyclohexane | Very Low Solubility | Not Specified | [4][6] |

| Hexanes | Poorly Soluble | Not Specified | [2] |

| Carbon Tetrachloride | Poorly Soluble | Not Specified | [2] |

| DMSO | 100 mg/mL | Not Specified | [7] |

Note: The introduction of a pyridine ring and a phenyl substituent in (6-phenylpyridin-3-yl)boronic acid compared to phenylboronic acid will likely alter its solubility profile. The pyridine nitrogen can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents.

Experimental Protocols for Solubility Determination

Determining the precise solubility of (6-phenylpyridin-3-yl)boronic acid requires experimental measurement. The two most common methods employed in drug discovery and development are the Shake-Flask method for thermodynamic solubility and kinetic solubility assays for high-throughput screening.[8][9]

The shake-flask method is considered the gold standard for determining equilibrium or thermodynamic solubility.[10] It involves equilibrating an excess of the solid compound with a solvent over a period of time.

Methodology:

-

Preparation: Add an excess amount of solid (6-phenylpyridin-3-yl)boronic acid to a known volume of the test solvent (e.g., water, buffer, or organic solvent) in a sealed vial or flask.[10]

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8][11]

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[12]

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

-

Calibration: Use a pre-constructed calibration curve of the compound to accurately determine its concentration.[12]

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of a large number of compounds.[9][12] These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous buffer.

Common Kinetic Solubility Assay Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of (6-phenylpyridin-3-yl)boronic acid in 100% DMSO (e.g., 10 or 20 mM).[12][13]

-

Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.[12][13]

-

Incubation: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[13]

-

Precipitate Detection: Determine the solubility by detecting the formation of a precipitate. This can be done using several techniques:

-

Nephelometry: Measures light scattering caused by undissolved particles.[13]

-

Direct UV Assay: After filtering out the precipitate, the concentration of the dissolved compound is measured by UV absorbance.[13]

-

LC-MS/MS Analysis: After filtration, the concentration in the filtrate is quantified by LC-MS/MS.[14]

-

It is important to note that kinetic solubility values can sometimes overestimate the true thermodynamic solubility because the short incubation time may not be sufficient to reach equilibrium, and supersaturated solutions can form.[10]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

Caption: A flowchart of the shake-flask method for thermodynamic solubility.

Caption: A general workflow for a high-throughput kinetic solubility assay.

Conclusion

References

- 1. (6-PHENYLPYRIDIN-3-YL)BORONIC ACID | CAS 155079-10-0 [matrix-fine-chemicals.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Phenylboronic acid | CAS#:98-80-6 | Chemsrc [chemsrc.com]

- 4. d-nb.info [d-nb.info]

- 5. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

(6-Phenylpyridin-3-yl)boronic Acid: A Technical Guide to Stability and Storage

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core stability and storage considerations for (6-phenylpyridin-3-yl)boronic acid. While specific, in-depth stability studies for this particular compound are not extensively published, this guide extrapolates from the well-documented behavior of arylboronic acids to provide a robust framework for its handling, storage, and stability assessment. Boronic acids are crucial building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making a thorough understanding of their stability profile essential for reproducible and successful experimental outcomes.[1][2][3][4]

Core Concepts in Boronic Acid Stability

The stability of (6-phenylpyridin-3-yl)boronic acid, like other arylboronic acids, is primarily influenced by its susceptibility to three main degradation pathways: dehydration to form boroxines, protodeboronation, and oxidation.[5][6] These pathways are influenced by environmental factors such as moisture, temperature, pH, and oxygen.

-

Dehydration (Boroxine Formation): Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[7] This is often the primary component of solid boronic acid samples and can impact reaction stoichiometry if not accounted for. This equilibrium is driven by the presence or absence of water.

-

Protodeboronation: This is an irreversible degradation process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the corresponding arene (6-phenylpyridine in this case).[5] This reaction can be catalyzed by acidic or basic conditions.

-

Oxidation: The electron-deficient boron center is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid.[6][7] This process is often mediated by exposure to air (oxygen) and can be accelerated by certain contaminants.

Recommended Storage and Handling

Proper storage is critical to ensure the long-term stability and reactivity of (6-phenylpyridin-3-yl)boronic acid. The key is to minimize exposure to moisture, oxygen, heat, and light. Safety Data Sheets (SDS) for similar compounds like phenylboronic acid provide a strong basis for these recommendations.[8][9][10]

| Parameter | Recommendation | Rationale |

| Temperature | Store refrigerated (2-8°C).[8] For long-term storage, consider -20°C.[10][11] | Minimizes the rate of all degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[5][8] | Prevents oxidation of the electron-deficient boron center. |

| Moisture | Keep container tightly sealed in a dry place.[8][9] Use a desiccator for added protection. | The compound is hygroscopic; moisture promotes hydrolysis and boroxine equilibrium shifts.[8][9] |

| Light | Store in an opaque or amber vial. | Protects against potential photolytic degradation pathways. |

| Handling | Handle quickly in a dry, inert atmosphere glovebox or with careful inert gas techniques. | Minimizes exposure to atmospheric moisture and oxygen. |

Stability in Solution

Boronic acids are generally less stable in solution than in their solid state. The choice of solvent and the pH of the solution are critical factors.

| Condition | Stability Guideline | Rationale |

| pH | Most stable at a neutral pH.[5] | Both acidic and basic conditions can catalyze protodeboronation.[5] At physiological pH, they typically exist in their uncharged trigonal form.[3] |

| Solvent Storage | For short-term storage, use anhydrous aprotic solvents. For longer-term, general guidelines for boronic acids in solvent are -80°C for up to 6 months or -20°C for 1 month, stored under nitrogen.[11] | Protic solvents (especially water) can facilitate hydrolysis and degradation. |

Enhancing Stability: The Boronate Ester Strategy

For applications requiring enhanced stability, especially during purification or prolonged storage, converting the boronic acid to a boronate ester is a widely used strategy.[12][13] Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are common choices that offer increased stability against degradation and are often more amenable to purification by silica gel chromatography.[14][15][16] These stable precursors can then be used directly in reactions like Suzuki-Miyaura coupling, where the active boronic acid is released in situ.[16]

Experimental Protocols for Stability Assessment

Assessing the stability of (6-phenylpyridin-3-yl)boronic acid is crucial for quality control and reaction optimization. The following are generalized protocols for common analytical techniques used for this purpose.

Stability Indicating HPLC Method

Objective: To quantify the amount of intact (6-phenylpyridin-3-yl)boronic acid and its degradation products over time under specific stress conditions (e.g., elevated temperature, different pH).[5]

Methodology:

-

Solution Preparation: Prepare a stock solution of the boronic acid in a suitable anhydrous solvent (e.g., acetonitrile).

-

Stress Conditions: Aliquot the stock solution into several vials. Subject each vial to a different stress condition (e.g., 40°C, 60°C, acidic buffer, basic buffer, exposure to air). Include a control sample stored at -20°C under nitrogen.

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove an aliquot from each stressed sample and the control.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile is typical.

-

Detection: UV detector set to a wavelength appropriate for the phenyl-pyridine chromophore (e.g., ~254 nm).

-

Injection: Inject the samples onto the HPLC system.

-

-

Data Analysis: Monitor the peak area of the parent boronic acid. The appearance of new peaks may correspond to degradation products (e.g., the protodeboronated 6-phenylpyridine). Calculate the percentage of the remaining parent compound at each time point relative to the control.

Degradation Monitoring by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively observe the disappearance of the (6-phenylpyridin-3-yl)boronic acid signal and the appearance of signals from degradation products.[5]

Methodology:

-

Sample Preparation: Dissolve a known amount of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃) in an NMR tube. Include an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

-

Initial Spectrum: Acquire an initial ¹H NMR spectrum (Time = 0).

-

Incubation: Store the NMR tube under the desired stress condition (e.g., room temperature, 50°C).

-

Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.

-

Data Analysis: Monitor the integration of characteristic peaks for the parent compound against the internal standard. Look for the appearance of new signals corresponding to degradation products. For example, the disappearance of aromatic protons adjacent to the boronic acid group and the appearance of a new proton signal in that position would indicate protodeboronation.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. carlroth.com [carlroth.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 14. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of (6-phenylpyridin-3-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-phenylpyridin-3-yl)boronic acid, a key building block in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics based on known data for analogous arylboronic acids and provides detailed experimental protocols for acquiring such data.

Core Spectroscopic Data

The quantitative data presented below are predicted values based on the analysis of similar arylboronic acid structures. These tables are intended to serve as a reference for the characterization of (6-phenylpyridin-3-yl)boronic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.90 | s | 1H | H-2 (pyridine) |

| ~8.20 | d | 1H | H-4 (pyridine) |

| ~8.00 | d | 2H | H-2', H-6' (phenyl) |

| ~7.80 | d | 1H | H-5 (pyridine) |

| ~7.50-7.40 | m | 3H | H-3', H-4', H-5' (phenyl) |

| ~8.30 (broad s) | - | 2H | B(OH)₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-6 (pyridine) |

| ~150 | C-2 (pyridine) |

| ~145 | C-4 (pyridine) |

| ~138 | C-1' (phenyl) |

| ~135 | C-5 (pyridine) |

| ~130 | C-4' (phenyl) |

| ~129 | C-3', C-5' (phenyl) |

| ~127 | C-2', C-6' (phenyl) |

| Not Observed | C-3 (pyridine, C-B) |

Solvent: DMSO-d₆. Note: The carbon atom attached to boron is often not observed or appears as a very broad signal due to quadrupolar relaxation.

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| 199.08 | [M]⁺ (as C₁₁H₁₀¹¹BNO₂) |

| 198.08 | [M]⁺ (as C₁₁H₁₀¹⁰BNO₂) |

| 200.08 | [M+H]⁺ |

| 222.06 | [M+Na]⁺ |

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (B(OH)₂) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1400-1300 | Strong | B-O stretch |

| ~1100 | Medium | B-C stretch |

| ~800-700 | Strong | Aromatic C-H bend (out-of-plane) |

Technique: Attenuated Total Reflectance (ATR)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of (6-phenylpyridin-3-yl)boronic acid.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid (6-phenylpyridin-3-yl)boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid peak broadening. Boronic acids have a tendency to form oligomers, which can result in poor spectral resolution; using a solvent like methanol-d₄ can help mitigate this by forming the dimethyl ester in situ.[1]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.[2]

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.[2]

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental formula of (6-phenylpyridin-3-yl)boronic acid.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[3]

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.[3]

-

Filter the final solution through a 0.22 µm syringe filter if any particulate matter is present.

-

-

Instrumentation (LC-MS with ESI):

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used for good ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4]

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

-

Scan Range: m/z 50-500.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M]⁺), the protonated molecule ([M+H]⁺), and any other adducts (e.g., [M+Na]⁺).

-

Compare the measured accurate mass to the calculated exact mass to confirm the elemental composition. The molecular formula of (6-phenylpyridin-3-yl)boronic acid is C₁₁H₁₀BNO₂.[5]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (6-phenylpyridin-3-yl)boronic acid.

Methodology:

-

Sample Preparation (ATR-FTIR):

-

Place a small amount of the solid sample directly onto the ATR crystal.[6]

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

-

Instrumentation (ATR-FTIR):

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Crystal: A diamond or germanium crystal is commonly used.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Collection and Analysis:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands for the functional groups present, such as O-H, C-H (aromatic), C=C (aromatic), B-O, and B-C stretches.[7]

-

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of (6-phenylpyridin-3-yl)boronic acid.

Caption: Workflow for the spectroscopic characterization of (6-phenylpyridin-3-yl)boronic acid.

References

- 1. reddit.com [reddit.com]

- 2. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (6-PHENYLPYRIDIN-3-YL)BORONIC ACID | CAS 155079-10-0 [matrix-fine-chemicals.com]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (6-Phenylpyridin-3-yl)boronic Acid: Synthesis, Applications, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Phenylpyridin-3-yl)boronic acid is a valuable bifunctional reagent in modern organic and medicinal chemistry. Its unique structure, featuring a phenyl-substituted pyridine core and a reactive boronic acid moiety, makes it a critical building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive review of the available literature on (6-phenylpyridin-3-yl)boronic acid, with a focus on its synthesis, chemical properties, and applications, particularly in the realm of drug discovery and development. This document will detail experimental protocols, present quantitative data in structured formats, and utilize visualizations to illustrate key synthetic and reactive pathways.

Introduction

Boronic acids and their derivatives have emerged as indispensable tools in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Among the vast array of available boronic acids, heteroaromatic derivatives are of particular interest due to their prevalence in pharmaceuticals and other biologically active molecules. (6-Phenylpyridin-3-yl)boronic acid, with its distinct phenylpyridine scaffold, offers a versatile platform for the introduction of this privileged structural motif into new chemical entities. The presence of the nitrogen atom in the pyridine ring not only influences the electronic properties of the molecule but also provides a potential site for further functionalization or interaction with biological targets.

This guide will serve as a technical resource for researchers, providing detailed methodologies for the synthesis and utilization of (6-phenylpyridin-3-yl)boronic acid, a summary of its known applications, and an outlook on its potential in future drug discovery endeavors.

Chemical Properties

A clear understanding of the fundamental chemical properties of (6-phenylpyridin-3-yl)boronic acid is crucial for its effective use in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 155079-10-0 | [2] |

| Molecular Formula | C₁₁H₁₀BNO₂ | [2] |

| Molecular Weight | 199.02 g/mol | [2] |

| IUPAC Name | (6-phenylpyridin-3-yl)boronic acid | [2] |

| Synonyms | 2-Phenyl-5-pyridineboronic acid | |

| Physical Form | Solid | [2] |

| Purity | Typically >95% | [2] |

| Storage | Store under inert gas | [2] |

Synthesis of (6-Phenylpyridin-3-yl)boronic Acid

The synthesis of (6-phenylpyridin-3-yl)boronic acid typically proceeds via a metal-halogen exchange reaction from a suitable halo-precursor, followed by borylation. The most common precursor is 5-bromo-2-phenylpyridine.

General Synthetic Workflow

The overall transformation involves the conversion of the carbon-bromine bond to a carbon-boron bond. This is a well-established methodology for the preparation of aryl and heteroaryl boronic acids.[1]

Detailed Experimental Protocol (Generalized)

Materials:

-

5-Bromo-2-phenylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Magnesium turnings

-

Triisopropyl borate or Trimethyl borate

-

Anhydrous Diethyl Ether

-

Hydrochloric Acid (HCl), aqueous solution

-

Saturated aqueous solution of Ammonium Chloride

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Preparation of the Organometallic Intermediate:

-

Lithiation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-phenylpyridine and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Grignard Formation: In a separate flame-dried flask, activate magnesium turnings with a crystal of iodine in anhydrous diethyl ether. Add a solution of 5-bromo-2-phenylpyridine in anhydrous THF dropwise to initiate the Grignard reaction, maintaining a gentle reflux. After the addition is complete, continue to stir at room temperature until the magnesium is consumed.

-

-

Borylation:

-

To the solution of the organometallic intermediate at -78 °C, slowly add triisopropyl borate or trimethyl borate. The reaction is typically exothermic, so careful temperature control is essential.

-

-

Hydrolysis and Work-up:

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude (6-phenylpyridin-3-yl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (6-phenylpyridin-3-yl)boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, leading to the synthesis of complex biaryl and heteroaryl structures.[4][5]

General Reaction Scheme

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using an aryl boronic acid. Specific conditions should be optimized for each substrate combination.[6]

Materials:

-

(6-Phenylpyridin-3-yl)boronic acid

-

Aryl or heteroaryl halide (e.g., bromobenzene, 2-bromopyridine)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Palladium(II) acetate with a phosphine ligand)

-

Base (e.g., Potassium carbonate, Cesium carbonate, Potassium phosphate)

-

Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide/Water mixture)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add (6-phenylpyridin-3-yl)boronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the degassed solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Similar Suzuki-Miyaura Reactions

While specific yield data for reactions involving (6-phenylpyridin-3-yl)boronic acid is not extensively reported in the searched literature, the following table provides representative yields for Suzuki-Miyaura couplings of similar pyridinylboronic acids with various aryl halides. This data can serve as a benchmark for what to expect in terms of reaction efficiency.

| Pyridinylboronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pyridine-3-boronic acid | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [7] |

| Pyridine-3-boronic acid | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [7] |

| 2-Chloropyridine-5-boronic acid | Phenylacetylene | PdCl₂(dppf) (5) | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 85 | [4] |

| 6-Fluoropyridine-3-boronic acid | 6-Chloroindole | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 91 | [8] |

Applications in Medicinal Chemistry and Drug Discovery

The phenylpyridine motif is a key structural element in numerous biologically active compounds. Therefore, (6-phenylpyridin-3-yl)boronic acid serves as a crucial intermediate in the synthesis of potential therapeutic agents. Boronic acid derivatives themselves have shown promise as inhibitors of various enzymes.[9]

While specific biological data for direct derivatives of (6-phenylpyridin-3-yl)boronic acid are not prevalent in the reviewed literature, the following table presents IC₅₀ values for various boronic acid-containing enzyme inhibitors to illustrate the potential potency that can be achieved with this class of compounds.

| Compound Class | Target Enzyme | Representative IC₅₀ (nM) | Reference |

| Dipeptidyl boronic acids | Proteasome | 4.31 - 10.1 | [4][7] |

| Aryl boronic acids | AmpC β-lactamase | 83 | [10] |

| Phenylboronic acid derivatives | Myeloid cell leukemia-1 (Mcl-1) | 3.4 | [11] |

| Peptidomimetic boronic acids | Penicillin-Binding Proteins (PBPs) | 430 | [12] |

The synthesis of novel compounds using (6-phenylpyridin-3-yl)boronic acid as a starting material could lead to the discovery of new inhibitors for a range of therapeutic targets, including kinases, proteases, and other enzymes implicated in diseases such as cancer and infectious diseases.

Conclusion and Future Outlook

(6-Phenylpyridin-3-yl)boronic acid is a valuable and versatile building block in organic synthesis with significant potential in drug discovery. While general synthetic and reactive protocols are well-established for boronic acids, there is a need for more detailed studies focusing specifically on this compound to fully elucidate its reactivity profile and expand its applications. Future research should focus on:

-

Optimization of the synthesis of (6-phenylpyridin-3-yl)boronic acid to develop a high-yielding and scalable process.

-

Exploration of its reactivity in a wider range of cross-coupling reactions beyond the Suzuki-Miyaura coupling.

-

Systematic synthesis and biological evaluation of compound libraries derived from (6-phenylpyridin-3-yl)boronic acid to identify novel therapeutic agents. The development of derivatives as potential enzyme inhibitors is a particularly promising avenue.

By providing a solid foundation of its chemistry and potential applications, this technical guide aims to stimulate further research and innovation in the use of (6-phenylpyridin-3-yl)boronic acid for the advancement of chemical and pharmaceutical sciences.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 155079-10-0|(6-Phenylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (6-phenylpyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing (6-phenylpyridin-3-yl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] (6-phenylpyridin-3-yl)boronic acid is a valuable reagent in this reaction, allowing for the introduction of a phenylpyridine moiety into a variety of molecular scaffolds. This structural motif is found in numerous biologically active compounds, including kinase inhibitors. The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a wide range of reactants.[2]

Key Reaction Parameters

The success of the Suzuki-Miyaura coupling with (6-phenylpyridin-3-yl)boronic acid is dependent on the careful selection of several key parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical for catalytic activity. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes like Pd(PPh₃)₄ and Pd(dppf)Cl₂.[3][4] The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to improve reaction efficiency, especially with challenging substrates.[3]

-

Base: A base is essential for the activation of the boronic acid, facilitating the transmetalation step.[3] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and solubility of the base should be considered in the context of the specific substrates and solvent system.

-

Solvent: The solvent system must be capable of dissolving the reactants and the catalyst. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is frequently used to dissolve both the organic substrates and the inorganic base.[4] Anhydrous conditions can also be employed with soluble bases.

-

Temperature: Reaction temperatures typically range from room temperature to the reflux temperature of the solvent. Microwave irradiation can be used to accelerate the reaction, often leading to shorter reaction times and improved yields.[5]

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of various boronic acids with aryl halides, providing a reference for expected yields and reaction conditions. While specific data for (6-phenylpyridin-3-yl)boronic acid is not available in a single comprehensive table in the searched literature, the provided data for structurally similar heteroaryl boronic acids offers valuable guidance.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | 2-Pyridylboronate | 1.5 (Pd₂(dba)₃) | 3 | KF (3) | Dioxane | 110 | 12-24 | 74[4] |

| 2 | 3-Bromobenzonitrile | 3-Fluoropyridin-2-ylboronic acid | 3 (Pd(dppf)Cl₂) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 (MW) | 0.25 | 80-90[5] |

| 3 | 4-Chlorotoluene | 3-Fluoropyridin-2-ylboronic acid | 3 (Pd(dppf)Cl₂) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 (MW) | 0.25 | 60-75[5] |

| 4 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | 5 (Pd(PPh₃)₄) | - | K₃PO₄ (2.2) | Dioxane/H₂O (4:1) | 90 | 12-24 | 75[4] |

| 5 | 3-Chloropyridine | 2-Pyridylboronate | 1.5 (Pd₂(dba)₃) | 3 | KF (3) | Dioxane | 110 | 12-24 | >90[4] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of (6-phenylpyridin-3-yl)boronic acid with an aryl halide. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for different substrates.

Materials:

-

(6-phenylpyridin-3-yl)boronic acid (1.1 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add (6-phenylpyridin-3-yl)boronic acid, the aryl halide, and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. Then, add the palladium catalyst.

-

Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly reduce reaction times.

Materials:

-

(6-phenylpyridin-3-yl)boronic acid (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

-

10 mL microwave vial with a stir bar

Procedure:

-

Reagent Combination: In a 10 mL microwave vial, combine (6-phenylpyridin-3-yl)boronic acid, the aryl halide, the palladium catalyst, and the base.

-

Solvent Addition: Add the solvent mixture to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

-

Work-up and Purification: After cooling, follow the work-up and purification steps outlined in the general protocol.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]